molecular formula C3H4N2S3 B1221170 5-Methylthio-1,3,4-thiadiazole-2-thiol CAS No. 6264-40-0

5-Methylthio-1,3,4-thiadiazole-2-thiol

Cat. No. B1221170
CAS RN: 6264-40-0
M. Wt: 164.3 g/mol
InChI Key: CFWGYKRJMYXYND-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5-Methylthio-1,3,4-thiadiazole-2-thiol and its derivatives involves various chemical routes, including unexpected intramolecular addition-elimination reactions that lead to the formation of thiadiazol-2(3H)-one derivatives (Tahtaci et al., 2017). These methods offer new and effective pathways for generating a range of thiadiazole derivatives with significant yields.

Molecular Structure Analysis

The molecular structure of 5-Methylthio-1,3,4-thiadiazole-2-thiol and related compounds has been extensively studied using various spectroscopic techniques. Raman, infrared, and NMR spectral analyses provide insights into the vibrational frequencies and chemical shifts associated with the thiadiazole ring and its substituents (Mohamed et al., 2015). These studies confirm the presence of thiol-thione tautomerism and the stability of the thione form in certain conditions.

Chemical Reactions and Properties

5-Methylthio-1,3,4-thiadiazole-2-thiol participates in various chemical reactions, leading to the formation of a wide array of derivatives. These reactions include cyclization, condensation, and substitution reactions, which are essential for synthesizing compounds with potential biological activities and material applications (Dani et al., 2013).

Physical Properties Analysis

The physical properties of 5-Methylthio-1,3,4-thiadiazole-2-thiol derivatives, such as solubility, melting point, and crystal structure, are crucial for their practical applications. X-ray diffraction analysis has revealed detailed information about the crystal structures of these compounds, indicating the influence of intramolecular and intermolecular interactions on their solid-state arrangement (Downie et al., 1972).

Chemical Properties Analysis

The chemical properties of 5-Methylthio-1,3,4-thiadiazole-2-thiol derivatives, including reactivity, stability, and electronic structure, have been characterized through various studies. Density Functional Theory (DFT) calculations provide insights into the electronic transitions and stability of these molecules, contributing to understanding their reactivity and potential applications in various fields (Chowdhury et al., 2015).

Scientific Research Applications

Solar Cell Application

An organic redox couple based on 5-Methylthio-1,3,4-thiadiazole-2-thiol and its oxidized dimer was used in dye-sensitized and quantum-dot sensitized solar cells. This compound exhibited non-absorption of visible light and improved redox behavior, enhancing the power conversion efficiency of the solar cells significantly (Rahman et al., 2018).

Corrosion Inhibition

5-Methylthio-1,3,4-thiadiazole-2-thiol derivatives have been studied as corrosion inhibitors for carbon steel in CO2-saturated oilfield produced water. These compounds effectively inhibit corrosion through chemisorption, with different substituent groups influencing their efficiency (Zhang et al., 2020).

Pharmaceutical Intermediate Degradation

This compound has been evaluated in the degradation of pharmaceutical intermediates. UV and UV/H2O2 processes effectively degrade these intermediates, with different kinetics observed for direct photolysis and photo-oxidation (López et al., 2003).

Antiviral Activity Against COVID-19

Derivatives of 5-Methylthio-1,3,4-thiadiazole-2-thiol have been investigated for their potential antiviral activity against COVID-19. These compounds showed promising docking scores against the main coronavirus protease, suggesting their potential as therapeutic agents (Rashdan et al., 2021).

Synthesis Methodology

Studies have explored efficient synthesis methods for derivatives of 5-Methylthio-1,3,4-thiadiazole-2-thiol, such as ultrasound-assisted synthesis, offering insights into alternative methods for producing these compounds more effectively (Erdogan, 2018).

SERS Spectra Analysis

The surface-enhanced Raman scattering (SERS) spectra of 5-Methylthio-1,3,4-thiadiazole-2-thiol have been investigated for trace detection in pharmacological and industrial applications, providing insights into the molecular structures and interactions of this compound (Chowdhury et al., 2015).

Safety And Hazards

5-Methylthio-1,3,4-thiadiazole-2-thiol is classified as harmful if swallowed, in contact with skin, or if inhaled . It causes skin and eye irritation and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, not eating, drinking, or smoking when using this product, using only outdoors or in a well-ventilated area, washing skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

5-methylsulfanyl-3H-1,3,4-thiadiazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4N2S3/c1-7-3-5-4-2(6)8-3/h1H3,(H,4,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFWGYKRJMYXYND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NNC(=S)S1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4N2S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4064181
Record name 1,3,4-Thiadiazole-2(3H)-thione, 5-(methylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4064181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methylthio-1,3,4-thiadiazole-2-thiol

CAS RN

6264-40-0
Record name 5-Methylthio-1,3,4-thiadiazole-2-thiol
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,4-Thiadiazole-2(3H)-thione, 5-(methylthio)-
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Record name 1,3,4-Thiadiazole-2(3H)-thione, 5-(methylthio)-
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Record name 1,3,4-Thiadiazole-2(3H)-thione, 5-(methylthio)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(methylthio)-1,3,4-thiadiazole-2(3H)-thione
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
34
Citations
J Chowdhury, S Chandra, M Ghosh - Spectrochimica Acta Part A …, 2015 - Elsevier
The surface enhanced Raman scattering (SERS) spectra of biologically and industrially significant 5-methylthio-1, 3, 4-thiadiazole 2-thiol molecule have been investigated. The SERS …
Number of citations: 11 www.sciencedirect.com
TA Mohamed, UA Soliman, IA Shaaban… - … Acta Part A: Molecular …, 2015 - Elsevier
Raman (3400–100 cm −1 ) and infrared (4000–200 cm −1 ) spectra of 5-(methylthio)-1,3,4-thiadiazole-2(3H)-thione (C 3 H 4 N 2 S 3 ; MTT) were measured in the solid state, and the 1 H…
Number of citations: 18 www.sciencedirect.com
H Rostkowska, L Lapinski… - Journal of Physical …, 2010 - Wiley Online Library
Monomers of 5‐mercapto‐1,3,4‐thiadiazole‐2‐thione (bismuthiol) were studied using an experimental matrix‐isolation technique as well as by carrying out theoretical quantum …
Number of citations: 23 onlinelibrary.wiley.com
MM Rahman, J Wang, NCD Nath, JJ Lee - Electrochimica Acta, 2018 - Elsevier
An organo-sulfur compound, 5-methylthio-1,3,4-thiadiazole-2-thiol and its oxidized dimer 5-methylthio-1,3,4-thiadiazolium disulfide dication are used as a novel and universal redox …
Number of citations: 9 www.sciencedirect.com
S Chandra, J Chowdhury - researchgate.net
Surface-enhanced Raman scattering (SERS) is a well-established and highly effective technique for observing Raman scattering from species present at trace concentrations down to …
Number of citations: 0 www.researchgate.net
S Chandra, J Chowdhury - researchgate.net
Surface enhanced Raman scattering (SERS) is a useful technique in surface physics and chemistry because of its high sensitivity and the potential in providing some useful information …
Number of citations: 0 www.researchgate.net
A Luqman - 2014 - bridges.monash.edu
This thesis deals with studies on the synthesis and characterisation of heteroleptic bismuth(V) and bismuth(III) and homoleptic bismuth(III) complexes of heterocyclic thiols/thiones. The …
Number of citations: 0 bridges.monash.edu
MR Tuttle, C Walter, E Brackman, CE Moore… - Chemical …, 2021 - pubs.rsc.org
Aqueous zinc-ion batteries (AZIBs) are promising candidates for large-scale electrical energy storage due to the inexpensive, safe, and non-toxic nature of zinc. One key area that …
Number of citations: 8 pubs.rsc.org
F Pradaux-Caggiano, X Su, N Vicker, MP Thomas… - …, 2012 - pubs.rsc.org
Regulation of tissue-specific glucocorticoid action by inhibiting 11β-HSD1 activity is regarded as a potential viable treatment for metabolic and cardiovascular diseases. Our effort to find …
Number of citations: 8 pubs.rsc.org
JB Kramer, DH Boschelli, DT Connor… - Bioorganic & Medicinal …, 1993 - Elsevier
The preparation of a series of 1,3,4-thiadiazoles and 1,3,4-oxadizoles linked by a thioether to 2,6-di-t-butylphenol and the inhibition of cyclooxygenase (CO) and 5-lipoxygenase (5-LO) …
Number of citations: 13 www.sciencedirect.com

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